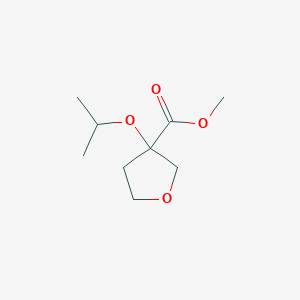

![molecular formula C22H22N4 B2763808 N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850763-51-8](/img/structure/B2763808.png)

N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of azolo[1,5-a]pyrimidines . The class of azolo[1,5-a]pyrimidines contains compounds that are known for their antiviral, antibacterial, antiparasitic, and antitumor properties . Their broad range of biological activity can be explained by their structural analogy to natural purine bases involved in the control of key biological processes, as well as their ability to form chelates with metal ions .

Synthesis Analysis

The synthesis of azolo[1,5-a]pyrimidines typically involves heterocyclization reactions starting from the appropriate aminoazoles or functionalized pyrimidine derivatives . In one method, the synthesis of pyrimidines according to a [3+3] process relied on addition reactions between 3-aminoazoles and 1,3-dicarbonyl systems or their structural analogs . Another route for the preparation of azolo[1,5-a]pyrimidines starting from pyrimidine derivatives is more versatile, but is complicated by the limited availability of these derivatives .Chemical Reactions Analysis

The chemical reactions involving azolo[1,5-a]pyrimidines are typically heterocyclization reactions starting from the appropriate aminoazoles or functionalized pyrimidine derivatives . The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .Scientific Research Applications

Synthesis of Dihydropyrimidinediones and Their 2-Thio Analogues

The compound is used in the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues . These compounds are obtained by the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .

Production of 1,4,5,6-Tetrahydropyridones

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate results in the production of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . These compounds have various applications in the field of organic chemistry .

Anticancer Research

The compound has shown potential in anticancer research. It’s involved in the WNT/β-catenin pathway, which regulates a large number of cellular functions. Dysregulation of this pathway is correlated with the development of cancer . The compound interacts with the Dishevelled 1 (DVL1) protein, an important player in this pathway, and its cognate receptor Frizzled via a shared PDZ domain .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetTyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response and signal transduction pathways within cells .

Mode of Action

It’s likely that it interacts with its target protein, potentially inhibiting its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways related to immune response and cellular signal transduction .

Result of Action

Given its potential target, it may influence cellular processes related to immune response and signal transduction .

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-10-15(2)12-19(11-14)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVILUOIMHWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

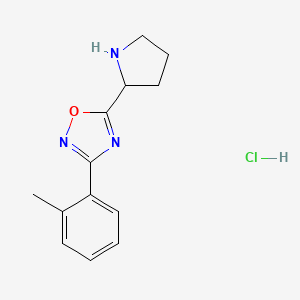

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

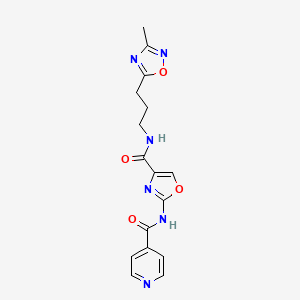

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)

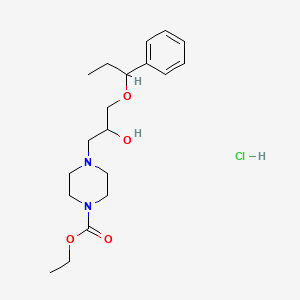

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)

![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2763742.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)

![3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2763745.png)

![Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2763747.png)

![Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl-](/img/structure/B2763748.png)